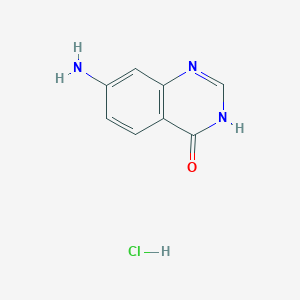

7-Amino-3H-quinazolin-4-one ; chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Amino-3H-quinazolin-4-one;hydrochloride is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The hydrochloride salt form enhances the compound’s solubility, making it more suitable for various applications.

Applications De Recherche Scientifique

Scientific Research Applications

The compound has diverse applications in several research fields:

Chemistry :

- Acts as a building block for synthesizing more complex quinazolinone derivatives with potential biological activities.

Biology :

- Utilized in enzyme inhibition studies, particularly as an HDAC inhibitor, which is crucial in cancer research .

Medicine :

- Demonstrated anticancer properties by inhibiting the growth of various cancer cell lines. Its efficacy has been evaluated against multiple tumor types .

Antibacterial Activity :

- Exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. In vitro studies indicate that it can effectively target bacterial infections .

Pharmaceutical Development :

- The compound is integral in developing new pharmaceuticals and agrochemicals due to its versatile chemical properties and biological activities .

A. Anticancer Activity

A study highlighted the antiproliferative effects of 7-Amino-3H-quinazolin-4-one;hydrochloride on various cancer cell lines. The compound showed significant inhibition rates, making it a candidate for further development as an anticancer agent .

B. Antibacterial Efficacy

Research involving the synthesis of quinazolinone derivatives demonstrated that modifications to the structure could enhance antibacterial activity against MRSA. The efficacy was assessed using a mouse peritonitis model, showing promising results for future therapeutic applications .

C. Anticonvulsant Properties

Exploratory studies have indicated potential anticonvulsant activities for derivatives of 7-Amino-3H-quinazolin-4-one;hydrochloride. Compounds were screened for their effectiveness in various seizure models, with some demonstrating significant anti-seizure action without neurotoxicity .

Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex derivatives |

| Biology | Enzyme inhibition studies (HDAC inhibitors) |

| Medicine | Anticancer agent with proven efficacy against tumor cell lines |

| Antibacterial | Effective against MRSA and other bacterial strains |

| Pharmaceuticals | Development of new drugs and agrochemicals |

| Anticonvulsant | Potential use in treating epilepsy with minimal side effects |

Mécanisme D'action

Target of Action

The primary target of 7-Amino-3H-quinazolin-4-one hydrochloride, also known as AT33607, is Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histones, thereby allowing the histones to wrap the DNA more tightly.

Mode of Action

AT33607 interacts with HDAC6 by binding to it, thereby inhibiting its function . This inhibition results in an increase in the acetylation of histones, which leads to a more relaxed chromatin structure and promotes gene transcription .

Biochemical Pathways

The inhibition of HDAC6 by AT33607 affects various biochemical pathways. One of the key pathways is the regulation of gene expression. By inhibiting HDAC6, AT33607 promotes the acetylation of histones, leading to changes in gene expression . This can have downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis .

Result of Action

The inhibition of HDAC6 by AT33607 has been shown to have potent antiproliferative activity in several tumor cell lines . For instance, one of the compounds tested was found to be most active against the MCF-7 line, exhibiting cell-cycle arrest in the G2 phase and promoting apoptosis . Additionally, a significant reduction in the colony-forming capability of cancer cells was noted in the presence of this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with formamide or its equivalents. One common method includes the cyclization of 2-aminobenzamide with formamide under acidic conditions to yield the quinazolinone core . The amino group at the 7-position can be introduced through nitration followed by reduction or via direct amination reactions.

Industrial Production Methods

Industrial production of 7-Amino-3H-quinazolin-4-one;hydrochloride often employs high-yielding, scalable processes. These methods may involve the use of microwave-assisted synthesis or metal-catalyzed reactions to enhance reaction rates and yields . The final hydrochloride salt is obtained by treating the free base with hydrochloric acid, followed by crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

7-Amino-3H-quinazolin-4-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the quinazolinone core can be reduced to form dihydroquinazolinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroquinazolinones, dihydroquinazolinones, and various substituted quinazolinones, depending on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinazoline: A parent compound with a similar core structure but lacking the amino group at the 7-position.

4(3H)-Quinazolinone: A closely related compound with similar biological activities but different substitution patterns.

2,3-Disubstituted Quinazolinones: These compounds have additional substituents at the 2 and 3 positions, which can significantly alter their biological activities.

Uniqueness

7-Amino-3H-quinazolin-4-one;hydrochloride is unique due to the presence of the amino group at the 7-position, which enhances its solubility and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications .

Activité Biologique

7-Amino-3H-quinazolin-4-one;hydrochloride, also known as AT33607, is a compound belonging to the quinazolinone class, which is recognized for its diverse biological activities. This article delves into its biological activity, focusing on its mechanism of action, applications in various fields, and relevant case studies.

Target Protein:

The primary target of 7-Amino-3H-quinazolin-4-one;hydrochloride is Histone Deacetylase 6 (HDAC6) . Inhibiting HDAC6 leads to the promotion of histone acetylation, thereby altering gene expression and influencing various cellular processes.

Biochemical Pathways:

Inhibition of HDAC6 by this compound has been associated with:

- Antiproliferative Effects: It exhibits potent antiproliferative activity across multiple tumor cell lines, indicating its potential as an anticancer agent.

- Gene Regulation: By modifying histone acetylation status, it can affect the transcriptional regulation of genes involved in cell cycle progression and apoptosis .

Applications in Research and Medicine

1. Cancer Research:

7-Amino-3H-quinazolin-4-one;hydrochloride has shown significant promise as an anticancer agent. Studies indicate its ability to inhibit the growth of various cancer cell lines, making it a candidate for further development in cancer therapies .

2. Antimicrobial Activity:

Research has demonstrated that quinazolinone derivatives possess antimicrobial properties. For instance, derivatives have been evaluated for their activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for developing new antibiotics .

3. Enzyme Inhibition Studies:

The compound serves as a critical building block for synthesizing more complex quinazolinone derivatives that act as enzyme inhibitors. It has been utilized in studies targeting HDACs, which are implicated in various diseases including cancer .

Comparative Analysis with Similar Compounds

| Compound Name | Target Activity | IC50 Value (μM) | Unique Features |

|---|---|---|---|

| 7-Amino-3H-quinazolin-4-one;hydrochloride | HDAC6 Inhibition | Not specified | Promotes histone acetylation |

| Suberoylanilide hydroxamic acid (SAHA) | HDAC Inhibition | 3.29 - 3.67 | Known HDAC inhibitor |

| Quinazoline derivatives | EGFR Kinase Inhibition | Nanomolar range | Targeting epidermal growth factor receptor |

Case Studies and Research Findings

-

Anticancer Activity:

A study highlighted the synthesis and biological evaluation of various hydroxamic acids incorporating quinazolinones. These compounds exhibited cytotoxicity against human cancer cell lines such as SW620 (colon), PC-3 (prostate), and NCI-H23 (lung). Notably, some showed superior cytotoxicity compared to SAHA, with IC50 values ranging from 0.10 to 0.38 μM . -

Antimicrobial Efficacy:

In a mouse peritonitis model, selected quinazolinones demonstrated significant efficacy against MRSA strains, highlighting their potential as novel antibiotics . The pharmacokinetic properties of these compounds were also assessed, revealing that certain derivatives had low clearance rates and good oral bioavailability. -

Structure–Activity Relationship (SAR):

A comprehensive SAR study evaluated over 77 variants of quinazolinones for their biological activities. The findings indicated that specific substitutions significantly influenced both cytotoxicity and enzyme inhibition profiles, providing insights for future drug design .

Propriétés

IUPAC Name |

7-amino-3H-quinazolin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O.ClH/c9-5-1-2-6-7(3-5)10-4-11-8(6)12;/h1-4H,9H2,(H,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEISPYUKWNLMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CNC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.